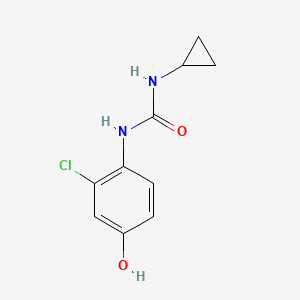

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-8-5-7(14)3-4-9(8)13-10(15)12-6-1-2-6/h3-6,14H,1-2H2,(H2,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPZNUIZEVRITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=C(C=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630907 | |

| Record name | N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796848-79-8 | |

| Record name | ME-92 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796848798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ME-92 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU2T7BR757 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, a key intermediate in the manufacturing of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, with the chemical formula C10H11ClN2O2, is a white crystalline powder.[2][3] It is slightly soluble in water but soluble in organic solvents such as ethanol and dimethylformamide.[2] This compound serves as a crucial intermediate, particularly in the synthesis of the multi-receptor tyrosine kinase inhibitor, Lenvatinib.[1] The synthesis of this urea derivative is a critical step that influences the overall yield and purity of the final active pharmaceutical ingredient.

Core Synthesis Pathway

The most prevalent and well-documented synthesis of this compound involves the reaction of a 2-chloro-4-aminophenol derivative with a reagent that provides the cyclopropylurea moiety. A common and efficient method is a one-pot synthesis starting from 4-amino-3-chlorophenol hydrochloride.[4]

The overall reaction scheme can be summarized as follows:

Step 1: Formation of Phenyl Carbamate Intermediate: 4-Amino-3-chlorophenol is reacted with phenyl chloroformate to form an in-situ phenyl carbamate intermediate.[4]

Step 2: Reaction with Cyclopropylamine: The intermediate is then reacted with cyclopropylamine to yield the final product, this compound.[4]

An alternative, though less detailed in the provided literature, involves the direct reaction of 2-chloro-4-hydroxyaniline with cyclopropyl isocyanate.[2]

Experimental Protocols

3.1. One-Pot Synthesis from 4-Amino-3-chlorophenol Hydrochloride [4]

This protocol combines the formation of the carbamate intermediate and its subsequent reaction with cyclopropylamine in a single process, which is efficient for large-scale production.

-

Materials:

-

4-Amino-3-chlorophenol hydrochloride

-

2-Methyltetrahydrofuran

-

Sodium bicarbonate (NaHCO3)

-

Phenyl chloroformate

-

Cyclopropylamine

-

Ethyl acetate

-

n-Heptane

-

-

Procedure:

-

Suspend 4-Amino-3-chlorophenol hydrochloride (1 eq.) in 2-methyltetrahydrofuran.

-

Cool the suspension to 0-5°C.

-

Add a solution of NaHCO3 (2.1 eq.) in water dropwise, maintaining the temperature below 10°C.

-

Add a solution of phenyl chloroformate (1.1 eq.) in 2-methyltetrahydrofuran dropwise, keeping the temperature below 10°C.

-

Stir the mixture at 0-5°C and monitor the reaction by TLC until the starting material is consumed (less than 1%).

-

Separate the aqueous and organic phases.

-

To the organic phase, add cyclopropylamine (2 eq.) and stir the mixture at 50°C for 3 hours.

-

After the reaction, perform an acidic wash to remove excess cyclopropylamine.

-

The crude product is then purified by crystallization.

-

-

Purification:

-

Add ethyl acetate to the reaction mixture and concentrate.

-

Repeat the addition and concentration of ethyl acetate.

-

Stir the resulting slurry at room temperature for 1 hour.

-

Add n-heptane and continue stirring for 30 minutes.

-

Filter the precipitate, wash with a mixture of ethyl acetate and n-heptane, followed by a wash with n-heptane.

-

Dry the white solid under vacuum at 55°C.

-

3.2. Synthesis of the Precursor: 2-Chloro-4-aminophenol

The starting material, 2-chloro-4-aminophenol, can be synthesized via the reduction of 2-chloro-4-nitrophenol.[5]

-

Materials:

-

2-chloro-4-nitrophenol

-

Activated carbon

-

Ferric trichloride hexahydrate

-

Sodium hydroxide

-

Hydrazine hydrate

-

-

Procedure:

Data Presentation

The following table summarizes the quantitative data obtained from the one-pot synthesis protocol.

| Parameter | Value | Reference |

| Yield | 90% | [4] |

| HPLC Purity | ≥ 99.7% | [4] |

| Appearance | White solid | [4] |

Spectroscopic Data for this compound: [4]

-

¹H-NMR (400 MHz, DMSO-d6) δ (ppm): 0.38 (2H, m), 0.61 (2H, m), 2.50 (1H, m), 6.65 (1H, dd, J = 8.9 Hz, J = 2.8 Hz), 6.77 (1H, d, J = 2.8 Hz), 6.79 (1H, d, J = 2.6 Hz), 7.53 (1H, s), 7.68 (1H, d, J = 8.9 Hz), 9.44 (1H, s).

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and workflows.

References

- 1. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. ME-92 | C10H11ClN2O2 | CID 23135084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. data.epo.org [data.epo.org]

- 5. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Mechanism of Action of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Disclaimer: The compound 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea is known as Desquinolinyl Lenvatinib, a metabolite of the multi-kinase inhibitor drug, Lenvatinib. There is a significant lack of publicly available data on the specific biological activity and mechanism of action of this metabolite. Research indicates that plasma concentrations of Lenvatinib's metabolites are substantially lower than the parent drug, and it is presumed that Lenvatinib itself is responsible for the primary pharmacological effects in humans.[1][2][3] Therefore, this guide will focus on the well-characterized mechanism of action of the parent compound, Lenvatinib.

Executive Summary

Core Mechanism of Action: Multi-Kinase Inhibition

Lenvatinib exerts its therapeutic effects by binding to the ATP-binding pocket of its target kinases, preventing their phosphorylation and subsequent activation. This blockade of downstream signaling cascades leads to the inhibition of cellular proliferation and angiogenesis.[8] Lenvatinib is classified as a type V kinase inhibitor, indicating a distinct binding mode that interacts with both the ATP-binding site and an adjacent allosteric region, which may contribute to its potent and selective activity.[9]

Primary Kinase Targets and Inhibitory Potency

The inhibitory activity of Lenvatinib has been quantified against a panel of key kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, highlighting its potent activity against VEGFR and FGFR families.

| Target Kinase | IC50 (nM) |

| VEGFR1 (Flt-1) | 22 |

| VEGFR2 (KDR) | 4.0 |

| VEGFR3 (Flt-4) | 5.2 |

| FGFR1 | 46 |

| FGFR2 | 27 |

| FGFR3 | 52 |

| FGFR4 | 43 |

| PDGFRα | 51 |

| PDGFRβ | 100 |

| KIT | 85 |

| RET | 6.4 |

| Data compiled from multiple sources.[10][11] |

Disruption of Key Signaling Pathways

Lenvatinib's efficacy stems from its ability to inhibit critical signaling pathways that are often dysregulated in cancer.

VEGFR Signaling Pathway Inhibition

The VEGF signaling pathway is a primary regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[12][13] Lenvatinib potently inhibits VEGFR2, the main mediator of VEGF's angiogenic effects.[14] This inhibition blocks the downstream activation of pathways such as the PLCγ-PKC-MAPK and PI3K-Akt cascades, leading to reduced endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.[8][13]

FGFR Signaling Pathway Inhibition

The FGF signaling pathway is also crucial for tumorigenesis, contributing to cell proliferation, survival, and angiogenesis.[15] Lenvatinib's inhibition of FGFRs disrupts the activation of downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are initiated by the adaptor protein FRS2.[16] This action is particularly relevant in cancers that are dependent on aberrant FGFR signaling.[17]

Experimental Protocols for Target Validation

The validation of Lenvatinib's mechanism of action relies on a suite of in vitro and in vivo experimental assays. Below is a detailed methodology for a key experiment.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of Lenvatinib on the enzymatic activity of its target kinases. The general principle involves measuring the transfer of a phosphate group from ATP to a specific substrate by the kinase in the presence and absence of the inhibitor.[18]

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. 1stoncology.com [1stoncology.com]

- 4. lenvimahcp.com [lenvimahcp.com]

- 5. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. urotoday.com [urotoday.com]

- 7. Lenvatinib | C21H19ClN4O4 | CID 9823820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]

- 9. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. cusabio.com [cusabio.com]

- 14. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 16. mdpi.com [mdpi.com]

- 17. mims.com [mims.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

An In-depth Technical Guide to the Physicochemical Properties of Desquinolinyl Lenvatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desquinolinyl Lenvatinib, with the IUPAC name N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea, is a significant intermediate and metabolite of Lenvatinib, a multi-kinase inhibitor used in cancer therapy. A thorough understanding of its physicochemical properties is crucial for its synthesis, purification, and analysis in drug metabolism and pharmacokinetic studies. This guide provides a comprehensive overview of the known physicochemical characteristics of Desquinolinyl Lenvatinib, details standard experimental protocols for their determination, and illustrates its position in the metabolic pathway of Lenvatinib.

Core Physicochemical Properties

The fundamental physicochemical properties of Desquinolinyl Lenvatinib are summarized in the table below, providing a quantitative snapshot of its chemical and physical characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 226.66 g/mol | [1] |

| CAS Number | 796848-79-8 | [1] |

| IUPAC Name | N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea | [1] |

| Appearance | White to Off-White/Light Beige Solid Powder | [2][3] |

| Boiling Point (Predicted) | 364.6 ± 42.0 °C at 760 mmHg | [2][3] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [2][3] |

| Flash Point (Predicted) | 174.3 ± 27.9 °C | [2][3] |

| pKa (Predicted) | 9.37 ± 0.31 | [3] |

| LogP (Predicted) | 1.56 | [2][3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| Storage Condition | Refrigerator (2-8°C) for long-term storage | [1] |

| Purity (by HPLC) | ≥98.0% - 99.52% | [1][2] |

Metabolic Pathway of Lenvatinib

Desquinolinyl Lenvatinib is a known metabolite of Lenvatinib. The metabolic transformation of Lenvatinib is complex, involving several enzymatic pathways. The primary routes of metabolism include oxidation by cytochrome P450 enzymes (CYP3A) and aldehyde oxidase, as well as non-enzymatic processes.[4] The formation of Desquinolinyl Lenvatinib involves the cleavage of the ether linkage that connects the quinoline and phenylurea moieties of the parent drug.

Caption: Simplified metabolic pathway of Lenvatinib to Desquinolinyl Lenvatinib.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies for determining the key physicochemical properties of pharmaceutical compounds like Desquinolinyl Lenvatinib.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a crucial indicator of purity.[5]

-

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and the solid sample.[1]

-

Procedure:

-

A small amount of the dry, finely powdered Desquinolinyl Lenvatinib is packed into a capillary tube to a height of 1-2 mm.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[1]

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[1]

-

The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0°C).

-

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.

-

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the pKa is determined from the inflection point of the resulting titration curve.[6]

-

Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, burette, and standard solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).[6]

-

Procedure:

-

A known concentration of Desquinolinyl Lenvatinib is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).[6]

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

The solution is titrated with a standard solution of NaOH (if the compound is acidic) or HCl (if basic), added in small, precise increments.

-

The pH is recorded after each addition, allowing the reading to stabilize.

-

The titration is continued past the equivalence point.

-

A graph of pH versus the volume of titrant added is plotted. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[6]

-

Determination of Partition Coefficient (LogP) - Shake Flask Method (OECD 107)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is an indicator of a drug's lipophilicity.

-

Principle: The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.[7]

-

Apparatus: Centrifuge, shaker, analytical balance, volumetric flasks, and an analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).[7]

-

Procedure:

-

Prepare a stock solution of Desquinolinyl Lenvatinib in either n-octanol or water.

-

In a centrifuge tube, combine known volumes of n-octanol and water (pre-saturated with each other).

-

Add a small amount of the stock solution to the two-phase system. The total concentration should not exceed 0.01 mol/L in either phase.[8]

-

The mixture is agitated until equilibrium is reached (a minimum of 5 minutes of vigorous shaking is recommended).[8]

-

The two phases are separated by centrifugation.[7]

-

The concentration of Desquinolinyl Lenvatinib in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[8]

-

Solubility Determination (Shake-Flask Method)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

-

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[9]

-

Apparatus: Constant temperature shaker bath, centrifuge or filtration apparatus, analytical balance, and an analytical instrument for concentration measurement.[9]

-

Procedure:

-

An excess amount of solid Desquinolinyl Lenvatinib is added to a vial containing the solvent of interest (e.g., water, buffer at a specific pH, ethanol).

-

The vial is sealed and placed in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitated until equilibrium is achieved (typically 24-72 hours).[9]

-

The suspension is then filtered or centrifuged to separate the undissolved solid from the saturated solution.[9]

-

An aliquot of the clear supernatant is carefully removed and diluted as necessary.

-

The concentration of the dissolved compound in the diluted solution is determined by a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

The solubility is reported in units such as mg/mL or mol/L.

-

The following workflow illustrates the general process for determining the equilibrium solubility of a compound.

Caption: General workflow for equilibrium solubility determination.

References

- 1. byjus.com [byjus.com]

- 2. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 3. echemi.com [echemi.com]

- 4. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. oecd.org [oecd.org]

- 8. govinfo.gov [govinfo.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea: Synthesis, Analysis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Lenvatinib. This document details the compound's structural formula, physicochemical properties, and provides a detailed experimental protocol for its synthesis. Furthermore, it outlines methodologies for its structural and purity analysis through various spectroscopic and chromatographic techniques. The guide also explores the biological context of this compound by illustrating the signaling pathways targeted by tyrosine kinase inhibitors of this class.

Introduction

This compound is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its primary importance lies in its role as a crucial building block in the multi-step synthesis of Lenvatinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) used in the treatment of various cancers.[1] Understanding the synthesis and analytical characterization of this intermediate is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide aims to provide a detailed resource for professionals engaged in the research and development of tyrosine kinase inhibitors.

Structural Formula and Chemical Properties

The structural formula of this compound is presented below:

Chemical Structure:

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 796848-79-8 | [3][4] |

| Molecular Formula | C10H11ClN2O2 | [3][4] |

| Molecular Weight | 226.66 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Slightly soluble in water, soluble in organic solvents such as ethanol and dimethylformamide. | |

| SMILES | C1CC1NC(=O)NC2=C(C=C(C=C2)O)Cl | [3] |

| InChIKey | QVPZNUIZEVRITP-UHFFFAOYSA-N | [3] |

Synthesis of this compound

A detailed one-pot synthesis method has been described in the literature, providing an efficient route to this intermediate.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a patented synthetic route.

Reaction Scheme:

4-amino-3-chlorophenol + Phenyl chloroformate → Intermediate Phenyl Carbamate Intermediate Phenyl Carbamate + Cyclopropylamine → this compound

Materials:

-

4-amino-3-chlorophenol hydrochloride

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Sodium bicarbonate (NaHCO3)

-

Phenyl chloroformate

-

Cyclopropylamine

-

Ethyl acetate

-

n-Heptane

-

Water

Procedure:

-

Suspend 4-amino-3-chlorophenol hydrochloride (1 equivalent) in 2-methyltetrahydrofuran (3 volumes).

-

Cool the suspension to 0-5 °C.

-

Add a solution of sodium bicarbonate (2.1 equivalents) in water (10.8 volumes) dropwise, maintaining the temperature below 10 °C.

-

Add a solution of phenyl chloroformate (1.1 equivalents) in 2-methyltetrahydrofuran (1.6 volumes) dropwise, keeping the temperature below 10 °C.

-

Stir the mixture at 0-5 °C for 10 minutes. Monitor the reaction by TLC until the starting material is consumed.

-

Separate the aqueous and organic phases.

-

To the organic phase, add cyclopropylamine (2 equivalents) and stir the mixture at 50 °C for 3 hours.

-

After the reaction is complete, perform an acidic wash to remove excess cyclopropylamine.

-

Concentrate the organic phase.

-

Crystallize the product from a 4:1 mixture of ethyl acetate and n-heptane to yield this compound as white crystals.

Expected Yield: ~90%

Purity (by HPLC): ≥ 99.7%

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H-NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.44 | s | 1H | -OH |

| 7.68 | d, J = 8.9 Hz | 1H | Ar-H |

| 7.53 | s | 1H | -NH- |

| 6.79 | d, J = 2.6 Hz | 1H | Ar-H |

| 6.77 | d, J = 2.8 Hz | 1H | Ar-H |

| 6.65 | dd, J = 8.9, 2.8 Hz | 1H | Ar-H |

| 2.50 | m | 1H | Cyclopropyl-CH |

| 0.61 | m | 2H | Cyclopropyl-CH2 |

| 0.38 | m | 2H | Cyclopropyl-CH2 |

Solvent: DMSO-d6, Spectrometer: 400 MHz

General Experimental Protocols for Further Analysis

4.2.1. 13C-NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 100 or 125 MHz for 13C).

-

Tune and match the carbon probe.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled 13C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which may require a longer acquisition time due to the low natural abundance of 13C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the solvent peak.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

-

Instrument Setup:

-

Record a background spectrum of the empty ATR crystal or the pure KKBr pellet.

-

-

Data Acquisition:

-

Place the sample in the IR beam path and record the spectrum.

-

Typically scanned over the mid-infrared range (4000-400 cm-1).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber can be used to identify characteristic functional group vibrations (e.g., N-H, C=O, C-N, Ar-H, O-H).

4.2.3. Mass Spectrometry (MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation:

-

Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Couple the ion source to a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition confirmation.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]+ or [M-H]-) and any characteristic fragment ions.

Biological Context: Tyrosine Kinase Inhibition

This compound is a precursor to Lenvatinib, a multi-targeted tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and angiogenesis.[1] Dysregulation of these pathways is a hallmark of many cancers.

Lenvatinib and similar inhibitors function by blocking the activity of multiple RTKs, including Vascular Endothelial Growth Factor (VEGF) receptors, Fibroblast Growth Factor (FGF) receptors, and others. This inhibition disrupts downstream signaling cascades, leading to the suppression of tumor growth and angiogenesis.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action for a multi-targeted tyrosine kinase inhibitor like Lenvatinib, highlighting the key signaling pathways that are inhibited.

Caption: General signaling pathway of a multi-targeted tyrosine kinase inhibitor.

Synthesis Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and analysis of the target compound.

Conclusion

This compound is a fundamentally important intermediate in the production of the anti-cancer therapeutic, Lenvatinib. A robust understanding of its synthesis, purification, and analytical characterization is critical for drug development professionals. This guide provides a consolidated resource of its chemical properties, a detailed synthetic protocol, and methodologies for its comprehensive analysis. The included diagrams of the relevant biological pathways and synthetic workflow serve to contextualize the significance of this compound in both medicinal chemistry and process development.

References

The Biological Bastion: A Technical Guide to the Core Activity of Lenvatinib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenvatinib is a potent multi-tyrosine kinase inhibitor clinically approved for the treatment of several types of cancer, including thyroid, renal cell, and hepatocellular carcinoma. Its therapeutic efficacy stems from its ability to simultaneously target multiple key signaling pathways involved in tumor growth, angiogenesis, and metastasis. While the biological activity of the final Lenvatinib molecule is well-characterized, publicly available data on the specific biological activities of its synthetic intermediates are scarce. This guide provides a comprehensive overview of the biological activity of Lenvatinib, focusing on its mechanism of action, quantitative inhibitory data, the experimental protocols used for its evaluation, and the signaling pathways it modulates.

A Note on Lenvatinib Intermediates

A thorough review of the scientific literature reveals a significant gap in the characterization of the biological activity of Lenvatinib's synthetic intermediates. While numerous publications detail the synthetic routes to Lenvatinib and identify key precursors such as 4-chloro-7-methoxyquinoline-6-carboxamide and 4-amino-3-chlorophenol, they do not provide data on the kinase inhibition profiles or cytotoxic effects of these intermediate compounds.[1][2][3][4][5] The focus of published research has been overwhelmingly on the pharmacological properties of the final active pharmaceutical ingredient. Therefore, this guide will focus on the extensive and well-documented biological activity of Lenvatinib.

Mechanism of Action

Lenvatinib functions as a multi-targeted tyrosine kinase inhibitor, effectively blocking the signaling of several receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis, tumor growth, and cancer progression.[6][7][8][9] Its primary targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3): Inhibition of these receptors is a key mechanism behind Lenvatinib's potent anti-angiogenic effects, as it disrupts the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

-

Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, and FGFR4): By targeting FGFRs, Lenvatinib interferes with signaling pathways that are involved in cell proliferation, differentiation, and survival, which are often dysregulated in cancer.

-

Platelet-Derived Growth Factor Receptor alpha (PDGFRα): Inhibition of PDGFRα further contributes to the anti-angiogenic and anti-tumor effects of the drug.

-

RET and KIT Proto-Oncogenes: Lenvatinib also inhibits the kinase activity of RET and KIT, which are involved in the development and progression of certain types of cancers.

Quantitative Biological Activity of Lenvatinib

The inhibitory activity of Lenvatinib against its target kinases has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Target Kinase | IC50 (nmol/L) |

| VEGFR1 (Flt-1) | 22 |

| VEGFR2 (KDR) | 4 |

| VEGFR3 (Flt-4) | 5.2 |

| FGFR1 | 46 |

| FGFR2 | 95 |

| FGFR3 | 38 |

| FGFR4 | Not specified |

| PDGFRα | 51 |

| RET | 4.4 |

| KIT | 15 |

Note: IC50 values can vary between different studies and assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of Lenvatinib.

Biochemical Kinase Inhibition Assay (Example: VEGFR2)

This assay quantifies the direct inhibitory effect of Lenvatinib on the enzymatic activity of a purified kinase.

Workflow for Biochemical Kinase Inhibition Assay

Caption: Workflow for a typical biochemical kinase inhibition assay.

Methodology:

-

Plate Setup: In a 96-well plate, add the purified recombinant VEGFR2 kinase, a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), and serial dilutions of Lenvatinib.

-

Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a poly(Glu,Tyr) peptide).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™ Kinase Assay kit. This is a luminescent assay where the light signal is proportional to the amount of ADP, and therefore, the kinase activity.[10][11]

-

Data Analysis: Calculate the percentage of kinase inhibition for each Lenvatinib concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of Lenvatinib on the viability and proliferation of cancer cells.

Workflow for Cell Proliferation (MTT) Assay

Caption: Workflow for a cell proliferation assay using MTT.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., hepatocellular carcinoma cell lines like HuH-7 or Hep3B) into a 96-well plate and allow them to adhere overnight.[12][13]

-

Treatment: Replace the medium with fresh medium containing various concentrations of Lenvatinib and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each Lenvatinib concentration and determine the IC50 value.[14]

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of Lenvatinib in a living organism.

Workflow for In Vivo Tumor Xenograft Model

Caption: Workflow for an in vivo tumor xenograft model study.

Methodology:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer Lenvatinib (typically by oral gavage) to the treatment group and a vehicle control to the control group daily for a specified period.

-

Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume. Further analysis, such as histology and immunohistochemistry, can be performed to assess markers of proliferation, apoptosis, and angiogenesis within the tumor tissue.[15][16]

Lenvatinib's Impact on Signaling Pathways

Lenvatinib's multi-targeted nature allows it to disrupt several critical signaling pathways that drive cancer progression.

Lenvatinib's Inhibition of Key Signaling Pathways

References

- 1. nbinno.com [nbinno.com]

- 2. qingmupharm.com [qingmupharm.com]

- 3. medkoo.com [medkoo.com]

- 4. Lenvatinib synthesis - chemicalbook [chemicalbook.com]

- 5. CN111349045A - Synthetic method of lenvatinib and novel intermediate - Google Patents [patents.google.com]

- 6. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lenvatinib induces anticancer activity in gallbladder cancer by targeting AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. urotoday.com [urotoday.com]

- 9. Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. promega.com [promega.com]

- 12. Effect of Lenvatinib treatment on the cell cycle and microRNA profile in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Preclinical Therapeutic Evaluation of Lenvatinib-Eluting Microspheres for Transcatheter Arterial Chemoembolization of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lenvatinib promotes antitumor immunity by enhancing the tumor infiltration and activation of NK cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea is known as an intermediate in the synthesis of Lenvatinib, an inhibitor of multiple receptor tyrosine kinases.[1][2] As of this writing, specific in vitro biological evaluation data for this particular intermediate is not extensively available in the public domain. This guide, therefore, presents a hypothetical yet scientifically plausible framework for its evaluation, based on the common biological activities of substituted phenylurea derivatives and the known mechanisms of related compounds.[3][4][5] The presented data is illustrative and intended to serve as a template for experimental design.

Proposed Biological Target and Rationale

Substituted phenylurea scaffolds are prevalent in medicinal chemistry and are known to exhibit a range of biological activities, frequently as inhibitors of protein kinases.[5] Given that this compound is a precursor to Lenvatinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), it is hypothesized that this compound may also exert inhibitory effects on key kinases involved in cancer cell proliferation and angiogenesis.[2]

The primary hypothetical target for this evaluation is VEGFR-2 , a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[6][7] VEGF-A, a primary ligand, binds to VEGFR-2, triggering a signaling cascade that promotes endothelial cell proliferation, survival, and migration.[8][9][10] This guide outlines a representative in vitro strategy to assess the compound's potential as a cytotoxic agent and a specific VEGFR-2 inhibitor.

Quantitative Data Summary

The following tables present hypothetical data for the in vitro evaluation of this compound, hereafter referred to as CPU-C4H .

Table 1: Hypothetical Cytotoxicity of CPU-C4H Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HUVEC | Human Umbilical Vein Endothelial Cells | 8.5 |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 22.8 |

| PC3 | Prostate Adenocarcinoma | 18.9 |

| SW480 | Colon Adenocarcinoma | 25.1 |

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Hypothetical Kinase Inhibitory Activity of CPU-C4H

| Kinase Target | Description | IC₅₀ (nM) |

|---|---|---|

| VEGFR-2 (KDR) | Primary Target | 150 |

| VEGFR-1 (Flt-1) | Related Receptor Tyrosine Kinase | 1250 |

| PDGFRβ | Platelet-Derived Growth Factor Receptor β | 2800 |

| EGFR | Epidermal Growth Factor Receptor | >10000 |

Selectivity is demonstrated by the significantly lower IC₅₀ value for the primary target, VEGFR-2, compared to other tested kinases.

Detailed Experimental Protocols

Protocol: Cell Viability (MTT Assay)

This protocol assesses the cytotoxic (cell-killing) effect of CPU-C4H on cultured cancer cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4][11]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, PC3).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

CPU-C4H stock solution (10 mM in DMSO).

-

Phosphate-Buffered Saline (PBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (Dimethyl sulfoxide).

-

96-well cell culture plates.

-

Multichannel pipette.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of CPU-C4H in complete medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and 0.5% DMSO as a vehicle control and wells with medium only as a negative control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol measures the direct ability of CPU-C4H to inhibit the enzymatic activity of VEGFR-2. Fluorescence-based assays are commonly used for their high sensitivity and suitability for high-throughput screening.[12][13][14]

Materials:

-

Recombinant human VEGFR-2 kinase.

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[12]

-

Fluorescently labeled peptide substrate specific for VEGFR-2.

-

Adenosine 5'-triphosphate (ATP).

-

CPU-C4H stock solution (10 mM in DMSO).

-

Staurosporine (as a positive control inhibitor).

-

Stop solution (e.g., EDTA).

-

384-well black plates.

-

Fluorescence plate reader.

Procedure:

-

Reagent Preparation: Prepare a serial dilution of CPU-C4H in kinase buffer. The final DMSO concentration should be consistent across all wells. Prepare solutions of VEGFR-2, substrate, and ATP in kinase buffer at 2x the final desired concentration.

-

Assay Setup: To the wells of a 384-well plate, add 5 µL of the serially diluted CPU-C4H or control solutions.

-

Add 10 µL of the 2x VEGFR-2 enzyme solution to each well and incubate for 20 minutes at room temperature to allow the compound to bind to the kinase.[15]

-

Initiate Reaction: Initiate the kinase reaction by adding 10 µL of a 2x mixture of the peptide substrate and ATP. The ATP concentration should be near its Km value for VEGFR-2 to ensure competitive inhibition can be detected.

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

Stop Reaction: Terminate the reaction by adding 10 µL of stop solution.

-

Data Acquisition: Measure the fluorescence signal on a plate reader according to the specific requirements of the substrate (e.g., TR-FRET or fluorescence polarization). A lower signal typically indicates higher kinase activity (more substrate consumed), while a higher signal indicates inhibition.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to positive (no enzyme) and negative (DMSO vehicle) controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the targeted biological pathway.

References

- 1. This compound | 796848-79-8 [chemicalbook.com]

- 2. (2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea CAS 796848-79-8 Factory [jl-pharms.com]

- 3. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Discovery and Development of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, a key chemical intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Lenvatinib. The document details the discovery, synthesis, and physicochemical properties of this compound. While primarily recognized for its role as a precursor to Lenvatinib, this guide also touches upon its potential, albeit largely unquantified, intrinsic biological activities. The paper includes detailed experimental protocols for its synthesis, summarizes key quantitative data, and presents visualizations of its role in the synthesis of Lenvatinib and the signaling pathways targeted by the final active pharmaceutical ingredient.

Introduction

The landscape of oncology has been significantly reshaped by the advent of targeted therapies, particularly small molecule kinase inhibitors. Among these, Lenvatinib stands out as a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. The discovery and development of Lenvatinib were underpinned by the strategic design and synthesis of key intermediates. This guide focuses on one such critical building block: this compound. This compound represents a cornerstone in the chemical architecture of Lenvatinib and is also identified as one of its metabolites, Desquinolinyl Lenvatinib.[1][2] Understanding the synthesis and properties of this intermediate is crucial for chemists and pharmacologists involved in the development of kinase inhibitors.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C10H11ClN2O2 | [4] |

| Molecular Weight | 226.66 g/mol | [5][6] |

| CAS Number | 796848-79-8 | [1] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 163-166 °C | [7] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and dimethylformamide. | [7] |

| Boiling Point (Predicted) | 364.6 ± 42.0 °C at 760 mmHg | [6][8] |

| Flash Point (Predicted) | 174.3 ± 27.9 °C | [8] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [8] |

Synthesis and Development

The development of a robust and efficient synthesis for this compound has been a key focus in the manufacturing of Lenvatinib. Various synthetic routes have been explored to ensure high purity and yield.

Synthetic Routes

One common method involves the reaction of 2-chloro-4-hydroxyaniline with cyclopropyl isocyanate, catalyzed by a suitable base.[3] An alternative and widely documented approach starts from 4-amino-3-chloro-phenol. This is first reacted with phenyl chloroformate to form a phenyl carbamate intermediate, which is then reacted with cyclopropylamine.[9]

A patented method describes the synthesis starting from 4-hydroxy-2-chloroaniline and cyanogen bromide at low temperatures to form 4-hydroxy-2-cyanide chloride. This intermediate is then reacted with bromopropane to yield this compound.[10]

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound:

Step 1: Formation of 4-hydroxy-2-cyanide chloride

-

In a reaction vessel, 4-hydroxy-2-chloroaniline is dissolved in a suitable solvent.

-

The solution is cooled to a low temperature.

-

Cyanogen bromide is added portion-wise while maintaining the low temperature.

-

The reaction is stirred until completion, monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

Upon completion, the intermediate, 4-hydroxy-2-cyanide chloride, is isolated.

Step 2: Synthesis of this compound

-

The 4-hydroxy-2-cyanide chloride from the previous step is placed in a reaction vessel.

-

300 mL of bromopropane is added, followed by the addition of 3.6 g of copper trifluoromethanesulfonate.[10]

-

The reaction mixture is heated to 100 °C and maintained for 8 hours.[10]

-

After the reaction is complete, the system is cooled to room temperature.[10]

-

100 mL of water and 300 mL of ethyl acetate are added for extraction.[10]

-

The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.[10]

-

The solvent is removed under reduced pressure.[10]

-

The resulting residue is recrystallized from a mixture of petroleum ether and ethyl acetate (1:2 volume ratio) to yield the final product as a white solid.[10]

Role in Lenvatinib Synthesis and Mechanism of Action of Lenvatinib

This compound is a crucial intermediate that is coupled with 4-chloro-7-methoxyquinoline-6-carboxamide in an alkaline environment to produce Lenvatinib.[10] This final step is a critical juncture in the overall synthesis of this potent anti-cancer drug.

Lenvatinib, the final product, functions as a multi-targeted tyrosine kinase inhibitor. Its mechanism of action involves the inhibition of several key signaling pathways implicated in tumor growth, angiogenesis, and metastasis.

Targeted Signaling Pathways

Lenvatinib exerts its therapeutic effects by inhibiting the following receptor tyrosine kinases:

-

Vascular Endothelial Growth Factor Receptors (VEGFR1-3): Inhibition of VEGFR signaling is a primary mechanism for the anti-angiogenic effects of Lenvatinib, thereby cutting off the tumor's blood supply.

-

Fibroblast Growth Factor Receptors (FGFR1-4): Aberrant FGFR signaling can drive tumor cell proliferation, survival, and angiogenesis.

-

Platelet-Derived Growth Factor Receptor alpha (PDGFRα): This receptor is involved in cell growth and division.

-

RET proto-oncogene: RET alterations are oncogenic drivers in various cancers.

-

KIT proto-oncogene: KIT is another important proto-oncogene involved in cell signaling.

The simultaneous inhibition of these pathways leads to a broad-spectrum anti-tumor activity.

Biological Activity

While this compound is primarily valued as a synthetic intermediate, its structural similarity to other kinase inhibitors suggests it may possess some intrinsic biological activity. Some sources suggest it could function as a tyrosine kinase inhibitor, potentially with applications in oncology, as well as for its anti-inflammatory and anti-diabetic properties.[3] However, to date, there is a lack of publicly available, detailed quantitative data, such as IC50 values from kinase inhibition assays, to substantiate these claims. Further research is warranted to fully elucidate the standalone pharmacological profile of this compound.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry and drug development. Its discovery and the optimization of its synthesis have been pivotal in the successful production of the anti-cancer drug Lenvatinib. This technical guide has provided a detailed overview of its synthesis, physicochemical properties, and its crucial role as a building block for a potent multi-kinase inhibitor. While its own biological activity remains to be fully characterized, its importance in the synthesis of a life-saving medication is undisputed. This molecule serves as a prime example of the intricate and essential role of chemical intermediates in the development of modern therapeutics.

References

- 1. This compound | 796848-79-8 [chemicalbook.com]

- 2. (2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea CAS 796848-79-8 Factory [jl-pharms.com]

- 3. nbinno.com [nbinno.com]

- 4. (Lenvatinib Intermediate) this compound CAS 796848-79-8 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 5. ME-92 | C10H11ClN2O2 | CID 23135084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound| CAS No:796848-79-8|ZaiQi Bio-Tech [chemzq.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]

Spectroscopic and Structural Elucidation of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (CAS 796848-79-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the organic compound 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, identified by CAS number 796848-79-8. This compound is a known impurity and metabolite of the multi-kinase inhibitor, Lenvatinib.[1][2][3] A thorough understanding of its spectroscopic characteristics is crucial for quality control, impurity profiling, and metabolic studies in the development and manufacturing of Lenvatinib. This document presents expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for these analytical techniques. The information is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical analysis and drug development.

Chemical Identity

Spectroscopic Data

The following sections detail the expected spectroscopic data for CAS 796848-79-8 based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet | 1H | Ar-OH |

| ~8.0 - 8.5 | Singlet | 1H | Ar-NH-CO |

| ~7.8 - 8.2 | Doublet | 1H | Ar-H |

| ~6.8 - 7.2 | Doublet | 1H | Ar-H |

| ~6.6 - 7.0 | Doublet of Doublets | 1H | Ar-H |

| ~6.2 - 6.6 | Doublet | 1H | NH-cyclopropyl |

| ~2.5 - 2.8 | Multiplet | 1H | CH-cyclopropyl |

| ~0.6 - 0.9 | Multiplet | 2H | CH₂-cyclopropyl |

| ~0.4 - 0.6 | Multiplet | 2H | CH₂-cyclopropyl |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 | C=O (Urea) |

| ~150 - 155 | Ar-C-OH |

| ~130 - 135 | Ar-C-NH |

| ~125 - 130 | Ar-C-Cl |

| ~120 - 125 | Ar-CH |

| ~115 - 120 | Ar-CH |

| ~110 - 115 | Ar-CH |

| ~22 - 26 | CH-cyclopropyl |

| ~5 - 8 | CH₂-cyclopropyl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands (Solid, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (phenol), N-H stretch (urea) |

| 3100 - 3000 | Medium | C-H stretch (aromatic, cyclopropyl) |

| 1650 - 1630 | Strong | C=O stretch (urea) |

| 1600 - 1580 | Medium | N-H bend (urea) |

| 1550 - 1450 | Medium to Strong | C=C stretch (aromatic) |

| 1300 - 1200 | Strong | C-O stretch (phenol) |

| 1100 - 1000 | Medium | C-N stretch |

| 850 - 750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 226/228 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 170/172 | [M - C₃H₄N]⁺, Loss of cyclopropylamine radical |

| 157/159 | [M - C₃H₅N₂O]⁺, Loss of cyclopropylurea radical |

| 129 | [C₆H₄OCl]⁺, Chlorohydroxyphenyl fragment |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[8] The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A 500 MHz NMR spectrometer is used for analysis.

-

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is locked and shimmed to ensure homogeneity. Both ¹H and ¹³C NMR spectra are acquired.

-

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectra are phase- and baseline-corrected. Peak integration and chemical shift assignments are then performed relative to the residual solvent peak.

IR Spectroscopy Protocol

Caption: Workflow for IR spectroscopic analysis.

-

Sample Preparation: A small amount (1-2 mg) of the solid sample is finely ground with approximately 100 mg of dry potassium bromide (KBr) powder.[9] The mixture is then pressed under high pressure to form a thin, transparent pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of the empty sample holder is first recorded. The KBr pellet containing the sample is then placed in the holder, and the sample spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to remove atmospheric and instrumental interferences. The resulting spectrum is typically displayed in terms of absorbance or transmittance versus wavenumber.

Mass Spectrometry Protocol

Caption: Workflow for Mass Spectrometric analysis.

-

Sample Introduction: A small quantity of the sample is introduced into the ion source of the mass spectrometer, where it is vaporized under high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a process called Electron Ionization (EI).[10] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

-

Mass Analysis: The resulting ions are accelerated and directed into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of each ion against its m/z ratio.

Conclusion

The spectroscopic data and protocols provided in this guide offer a foundational understanding of the analytical characterization of this compound (CAS 796848-79-8). These details are essential for the identification and quantification of this compound in pharmaceutical samples, ensuring the quality and safety of Lenvatinib-related drug products. The provided workflows and tabulated data serve as a practical reference for researchers and quality control analysts.

References

- 1. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. This compound | 796848-79-8 [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organomation.com [organomation.com]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility and Stability of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea is a synthetic organic compound with the chemical formula C₁₀H₁₁ClN₂O₂ and a molecular weight of 226.66 g/mol .[1] It is identified by the CAS Number 796848-79-8.[1] This compound is known to be an intermediate in the synthesis of Lenvatinib, a multiple receptor tyrosine kinase inhibitor.[2] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is crucial for its handling, formulation development, and for ensuring the quality and efficacy of subsequent pharmaceutical products.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols for their determination and presenting illustrative data in a structured format.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | N-(2-chloro-4-hydroxyphenyl)-N'-cyclopropyl-Urea, Lenvatinib Intermediate | [1][2] |

| CAS Number | 796848-79-8 | [1] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 226.66 g/mol | [1] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 163-166 °C | [4] |

Solubility Profile

Preliminary qualitative assessments indicate that this compound is slightly soluble in water and soluble in organic solvents such as ethanol and dimethylformamide.[4] For drug development and formulation, quantitative solubility data is essential. The following tables present illustrative quantitative solubility data in various pharmaceutically relevant solvents at different temperatures.

Table 3.1: Equilibrium Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | < 0.1 | < 441 |

| 37 | < 0.2 | < 882 | |

| Ethanol | 25 | ~15 | ~66180 |

| 37 | ~25 | ~110300 | |

| Dimethylformamide (DMF) | 25 | ~50 | ~220600 |

| 37 | ~75 | ~330900 | |

| 0.1 N HCl | 25 | < 0.1 | < 441 |

| pH 7.4 Buffer | 25 | < 0.1 | < 441 |

*Data is illustrative and should be confirmed by experimental analysis.

Experimental Protocol for Equilibrium Solubility Determination

A standardized shake-flask method can be employed to determine the equilibrium solubility of this compound.

Materials:

-

This compound (purity >99%)

-

Selected solvents (e.g., Water, Ethanol, DMF, 0.1 N HCl, pH 7.4 Buffer)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

An excess amount of this compound is added to a scintillation vial containing a known volume of the selected solvent.

-

The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

The samples are agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

-

Aliquots of the supernatant are carefully withdrawn and filtered through a 0.45 µm syringe filter to remove any particulate matter.

-

The filtered solutions are then diluted with an appropriate mobile phase and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

The solubility is reported in mg/mL and can be converted to molarity.

Equilibrium Solubility Determination Workflow

Stability Profile

The stability of this compound is a critical parameter, especially when it is used as a pharmaceutical intermediate. Stability studies are conducted under various stress conditions to understand its degradation pathways and to establish appropriate storage and handling conditions.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.

Table 4.1: Illustrative Forced Degradation Data for this compound

| Condition | Time (hours) | Assay (%) | Degradation (%) | Major Degradants |

| 0.1 N HCl (80°C) | 24 | 85.2 | 14.8 | Degradant A, Degradant B |

| 0.1 N NaOH (80°C) | 24 | 79.5 | 20.5 | Degradant C |

| 3% H₂O₂ (RT) | 24 | 92.1 | 7.9 | Degradant D |

| Heat (105°C, solid) | 72 | 98.5 | 1.5 | Minimal degradation |

| Photostability (ICH Q1B) | - | 96.3 | 3.7 | Degradant E |

*Data is illustrative and should be confirmed by experimental analysis.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled temperature and humidity conditions to determine the shelf-life of the compound.

Table 4.2: Illustrative Long-Term Stability Data for this compound

| Storage Condition | Time (months) | Assay (%) | Appearance |

| 25°C / 60% RH | 0 | 99.8 | White powder |

| 3 | 99.7 | No change | |

| 6 | 99.5 | No change | |

| 12 | 99.2 | No change | |

| 40°C / 75% RH | 0 | 99.8 | White powder |

| 3 | 98.9 | No change | |

| 6 | 98.1 | Slight discoloration |

*Data is illustrative and should be confirmed by experimental analysis.

Experimental Protocol for Stability Studies

The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Materials:

-

This compound (purity >99%)

-

Calibrated stability chambers

-

Appropriate containers for the compound

-

Reagents for forced degradation (HCl, NaOH, H₂O₂)

-

Photostability chamber

-

HPLC system with a UV or PDA detector

Procedure for Forced Degradation:

-

Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 N HCl or 0.1 N NaOH. Heat the solutions at a specified temperature (e.g., 80°C) for a defined period.

-

Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 105°C) for an extended period.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradants.

Procedure for Long-Term Stability:

-

Pack the compound in containers that simulate the proposed packaging.

-

Place the samples in stability chambers maintained at controlled conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).

-

Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

Stability Testing Workflow

Conclusion

This technical guide outlines the fundamental solubility and stability characteristics of this compound. The provided illustrative data and detailed experimental protocols serve as a robust framework for researchers and drug development professionals. The quantitative determination of solubility and the comprehensive assessment of stability under various conditions are imperative for the successful development of formulations and for ensuring the quality and regulatory compliance of pharmaceutical products derived from this intermediate. It is strongly recommended that the illustrative data presented herein be confirmed through rigorous laboratory experimentation.

References

Desquinolinyl Lenvatinib: An In-depth Technical Guide on Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenvatinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of several cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. Its primary mechanism of action involves the inhibition of key signaling pathways implicated in tumor angiogenesis, proliferation, and survival. While Lenvatinib undergoes metabolism to various forms, including desquinolinyl lenvatinib, pharmacokinetic studies have demonstrated that these metabolites are present at very low concentrations in human plasma. Consequently, the parent compound, Lenvatinib, is considered responsible for the vast majority of the observed pharmacological activity. This guide provides a comprehensive overview of the therapeutic targets of Lenvatinib, with the understanding that its metabolites, including desquinolinyl lenvatinib, are unlikely to be significant independent therapeutic agents. We present detailed information on its mechanism of action, quantitative data on its inhibitory activity, and the experimental protocols used for its characterization.

Lenvatinib's Core Mechanism of Action

Lenvatinib exerts its anti-cancer effects by targeting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and neovascularization.[1][2][3][4][5][6] Its primary targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): Inhibition of the VEGF signaling pathway is a cornerstone of Lenvatinib's anti-angiogenic effect. By blocking these receptors, Lenvatinib prevents the proliferation and migration of endothelial cells, leading to a reduction in tumor blood supply.[1][5][7][8][9]

-

Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4): The FGF/FGFR axis is another critical pathway in angiogenesis and is also involved in tumor cell proliferation, survival, and resistance to anti-VEGF therapies. Lenvatinib's ability to inhibit FGFRs provides a dual anti-angiogenic blockade and direct anti-tumor effects.[1][5][7][8][9]

-

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): PDGFRα signaling is implicated in tumor growth and the development of tumor stroma.

-

KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT): KIT is a key driver in certain cancers, and its inhibition by Lenvatinib contributes to the drug's broad anti-tumor profile.

-

Rearranged during Transfection (RET) Proto-Oncogene: RET is another important oncogenic driver, particularly in certain types of thyroid cancer.

The simultaneous inhibition of these pathways by Lenvatinib results in a potent and broad-spectrum anti-tumor activity.

Quantitative Analysis of Lenvatinib's Inhibitory Activity

The potency of Lenvatinib against its key targets has been quantified through various in vitro assays. The following tables summarize the available data on its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Target Kinase | Inhibitory Constant (Ki) (nM) |

| VEGFR1 (FLT1) | 1.3 |

| VEGFR2 (KDR) | 0.74 |

| VEGFR3 (FLT4) | 0.71 |

| FGFR1 | 22 |

| FGFR2 | 8.2 |

| FGFR3 | 15 |

| RET | 1.5 |

| KIT | 11 |

Data sourced from Matsui et al. (2008) and other preclinical studies.

| Assay Type | Cell Line / Target | IC50 (nM) |

| VEGFR2 Phosphorylation | HUVECs | 0.25 |